(4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
(4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and xanthene precursors. The piperidine ring can be functionalized with a methylsulfonyl group through sulfonation reactions. The xanthene moiety is then introduced via a coupling reaction, often using a suitable catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Scientific Research Applications
(4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-(methylsulfonyl)piperidin-4-yl)(9H-xanthen-9-yl)methanone
- (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)ethanone
- (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)propanone
Uniqueness
(4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26(23,24)14-10-12-21(13-11-14)20(22)19-15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLLHCNQOMGCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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